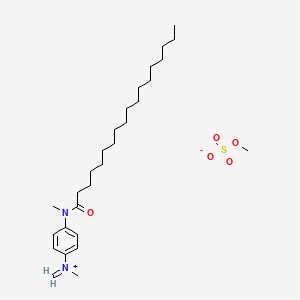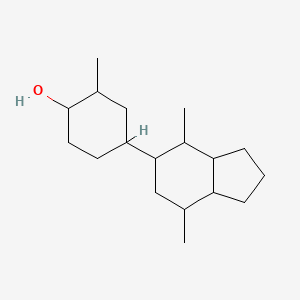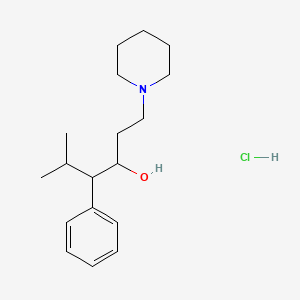![molecular formula C26H34N2O3 B12676826 1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone CAS No. 93964-10-4](/img/structure/B12676826.png)
1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone is an organic compound with the molecular formula C26H34N2O3 and a molecular weight of 422.55976 g/mol. This compound is part of the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone typically involves the reaction of anthraquinone with 2-ethylhexylamine and 3-methoxypropylamine. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the reaction. The process generally includes steps such as:
Nitration: Anthraquinone is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amines.
Substitution: The amines are then substituted with 2-ethylhexylamine and 3-methoxypropylamine.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced forms.
Substitution: The amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alkylating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
科学的研究の応用
1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
作用機序
The mechanism of action of 1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes, inhibiting their activity and affecting cellular metabolism.
類似化合物との比較
Similar Compounds
- 1-Amino-4-hydroxyanthraquinone
- 1,4-Diaminoanthraquinone
- 1,4-Dihydroxyanthraquinone
Uniqueness
Compared to similar compounds, 1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific solubility, stability, and reactivity characteristics.
特性
CAS番号 |
93964-10-4 |
|---|---|
分子式 |
C26H34N2O3 |
分子量 |
422.6 g/mol |
IUPAC名 |
1-(2-ethylhexylamino)-4-(3-methoxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O3/c1-4-6-10-18(5-2)17-28-22-14-13-21(27-15-9-16-31-3)23-24(22)26(30)20-12-8-7-11-19(20)25(23)29/h7-8,11-14,18,27-28H,4-6,9-10,15-17H2,1-3H3 |
InChIキー |
HNLGXHVPWQHLBZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CNC1=C2C(=C(C=C1)NCCCOC)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)






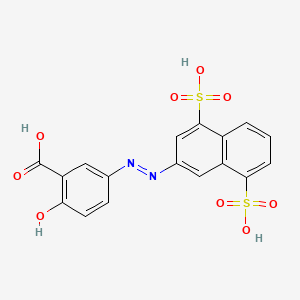
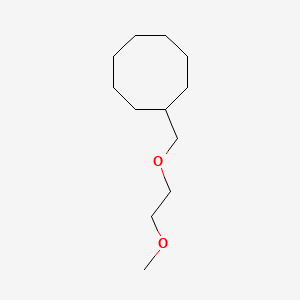
![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)
